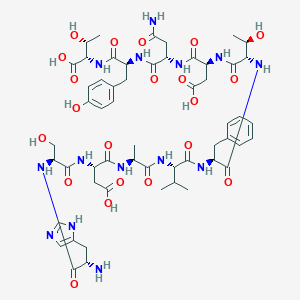
Vasoactive intestinal peptide (1-11)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Vasoactive intestinal peptide (1-11), also known as Vasoactive intestinal peptide (1-11), is a useful research compound. Its molecular formula is C55H76N14O21 and its molecular weight is 1269.3 g/mol. The purity is usually 95%.
The exact mass of the compound Vasoactive intestinal peptide (1-11) is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Neuropeptides - Vasoactive Intestinal Peptide - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Vasoactive intestinal peptide (1-11) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Vasoactive intestinal peptide (1-11) including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Gastrointestinal Applications
VIP plays a crucial role in gastrointestinal physiology, influencing motility, secretion, and epithelial integrity.
- Regulation of Epithelial Function : VIP enhances ion transport and mucus secretion in the gut by activating VPAC1 receptors on epithelial cells. It modulates tight junction proteins, thus maintaining epithelial barrier integrity. Studies have shown that VIP can ameliorate conditions like colitis by preventing bacterial translocation and restoring tight junction protein expression .
- Treatment of Diarrheal Disorders : Hypersecretion of VIP is linked to conditions such as VIPomas, which cause severe watery diarrhea. Therapeutic strategies targeting VIP signaling pathways are being explored to manage such disorders effectively .
| Application | Mechanism | Clinical Relevance |
|---|---|---|
| Epithelial Integrity | Modulates tight junction proteins | Alleviates colitis symptoms |
| Diarrheal Disorders | Inhibits excessive secretion | Potential treatment for VIPoma-induced diarrhea |
Cardiovascular Effects
VIP demonstrates vasodilatory properties that have therapeutic implications in cardiovascular diseases.
- Pulmonary Hypertension : Research indicates that VIP can reduce pulmonary artery pressure and vascular resistance in conditions like primary pulmonary hypertension. Its administration has shown promise in improving hemodynamic parameters without significant side effects .
- Ischemic Heart Disease : VIP's ability to enhance blood flow through vasodilation may provide benefits in ischemic heart conditions. Its action on coronary arteries helps regulate vascular tone and improve myocardial perfusion .
| Condition | Effect of VIP | Potential Treatment |
|---|---|---|
| Pulmonary Hypertension | Reduces pulmonary artery pressure | Treatment option for primary pulmonary hypertension |
| Ischemic Heart Disease | Enhances coronary blood flow | Possible adjunct therapy for ischemic heart disease |
Immunological Applications
VIP's immunomodulatory properties have garnered attention for their potential in treating inflammatory diseases.
- Ulcerative Colitis (UC) : VIP has been shown to stabilize IL-10 expression in regulatory B cells, which may help in managing UC by downregulating inflammatory responses. Experimental models suggest that VIP administration can alleviate histopathological symptoms associated with colitis .
- COVID-19 Treatment : In clinical trials, VIP has demonstrated potential antiviral effects against SARS-CoV-2 by inhibiting viral replication and modulating immune responses. Although initial studies showed mixed results regarding respiratory failure outcomes, improvements in oxygenation levels were noted .
| Disease | Mechanism of Action | Clinical Findings |
|---|---|---|
| Ulcerative Colitis | Stabilizes IL-10 expression | Reduces inflammation in experimental models |
| COVID-19 | Inhibits viral replication; modulates immune response | Improved oxygenation in treated patients |
Metabolic Effects
VIP also plays a role in glucose metabolism and has implications for diabetes management.
化学反応の分析
Structural Characteristics and Reactivity
The peptide’s reactivity is influenced by its amino acid sequence and functional groups (Table 2).
Table 2: Key Reactive Groups in VIP (1-11)
| Amino Acid | Position | Reactive Group | Potential Reactions |
|---|---|---|---|
| Histidine | 1 | Imidazole ring | pH-dependent protonation, metal coordination |
| Aspartic Acid | 3, 7 | Carboxyl side chain | Deamidation, crosslinking |
| Asparagine | 9 | Amide side chain | Deamidation (→ Asp/IsoAsp) under acidic/basic conditions |
| Threonine | 11 | Hydroxyl group | Oxidation, phosphorylation |
-
Asparagine deamidation at position 9 is a major degradation pathway, forming isoaspartate under physiological conditions .
-
Oxidation of threonine (position 11) and phenylalanine (position 6) can occur under oxidative stress .
Metabolic Degradation Pathways
VIP (1-11) undergoes rapid proteolytic degradation, contributing to its short half-life (~2 minutes)4 . Major enzymes involved are listed below.
Table 3: Proteolytic Enzymes Targeting VIP (1-11)
Chemical Modifications and Stability
Table 4: Stability and Modifications Under Specific Conditions
| Condition | Modification | Mechanism | Impact |
|---|---|---|---|
| High pH | Deamidation (Asn9 → Asp/IsoAsp) | Base-catalyzed hydrolysis | Alters peptide conformation |
| Oxidative environments | Thr11 oxidation | Formation of ketones or sulfoxides | Loss of receptor binding |
| Elevated temperature | Aggregation | Hydrophobic interactions | Reduced solubility |
特性
CAS番号 |
144119-83-5 |
|---|---|
分子式 |
C55H76N14O21 |
分子量 |
1269.3 g/mol |
IUPAC名 |
(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C55H76N14O21/c1-24(2)42(67-45(79)25(3)60-47(81)36(19-40(75)76)63-52(86)38(22-70)66-46(80)32(56)17-30-21-58-23-59-30)53(87)64-34(15-28-9-7-6-8-10-28)50(84)68-43(26(4)71)54(88)65-37(20-41(77)78)49(83)62-35(18-39(57)74)48(82)61-33(16-29-11-13-31(73)14-12-29)51(85)69-44(27(5)72)55(89)90/h6-14,21,23-27,32-38,42-44,70-73H,15-20,22,56H2,1-5H3,(H2,57,74)(H,58,59)(H,60,81)(H,61,82)(H,62,83)(H,63,86)(H,64,87)(H,65,88)(H,66,80)(H,67,79)(H,68,84)(H,69,85)(H,75,76)(H,77,78)(H,89,90)/t25-,26+,27+,32-,33-,34-,35-,36-,37-,38-,42-,43-,44-/m0/s1 |
InChIキー |
GNEIJBGVTKUQSA-KUYRHLGNSA-N |
SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC3=CN=CN3)N |
異性体SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CN=CN3)N)O |
正規SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC3=CN=CN3)N |
Key on ui other cas no. |
144119-83-5 |
配列 |
HSDAVFTDNYT |
同義語 |
vasoactive intestinal peptide (1-11) VIP (1-11) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















